molecular formula C17H23NO4 B1613708 4-Methyl-3-(methylsulfonyl)benzoic acid CAS No. 51522-22-6

4-Methyl-3-(methylsulfonyl)benzoic acid

Cat. No.: B1613708
CAS No.: 51522-22-6
M. Wt: 305.4 g/mol
InChI Key: JMGPFPCMFPOHHV-UHFFFAOYSA-N
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Description

4-Methyl-3-(methylsulfonyl)benzoic acid is a benzoic acid derivative featuring a methyl group at the 4-position and a methylsulfonyl (-SO₂CH₃) group at the 3-position. This compound is characterized by its electron-withdrawing sulfonyl group, which enhances the acidity of the carboxylic acid moiety (pKa ~2–3) compared to unsubstituted benzoic acid (pKa ~4.2). Its molecular formula is C₉H₁₀O₄S, with a molecular weight of 228.24 g/mol. The methylsulfonyl group contributes to its polarity, influencing solubility in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

This compound is primarily utilized as a pharmaceutical intermediate, notably in synthesizing tyrosine kinase inhibitors such as nilotinib (a treatment for chronic myeloid leukemia) and radotinib . Its structural features enable interactions with biological targets, such as ATP-binding pockets in kinases, due to the sulfonyl group’s hydrogen-bonding capabilities and steric effects.

Properties

IUPAC Name

4-methyl-3-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-6-3-4-7(9(10)11)5-8(6)14(2,12)13/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIOTRUPYRIVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51522-22-6
Record name 3-methanesulfonyl-4-methylbenzoic acid
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Scientific Research Applications

Herbicide Development

One of the primary applications of 4-Methyl-3-(methylsulfonyl)benzoic acid is in the synthesis of herbicides. It serves as a precursor for several herbicidal compounds, particularly those designed to target specific weed species. Patents such as WO1995013265A1 detail methods for synthesizing derivatives of this compound that exhibit herbicidal properties . The ability to modify the compound's structure allows for the development of more effective and selective herbicides.

Medicinal Chemistry

Research has indicated potential medicinal applications for derivatives of this compound. For instance, studies have explored its role as an anti-inflammatory agent and its efficacy in treating conditions related to allergic responses. The compound's structural modifications can lead to variations that enhance its therapeutic properties .

Occupational Health Studies

Recent investigations have identified this compound derivatives as agents causing occupational asthma and other allergic reactions among workers exposed to these chemicals. A study highlighted the sensitization rates among factory workers producing these compounds, revealing a significant correlation between exposure levels and respiratory symptoms . This underscores the importance of monitoring exposure and implementing safety measures in workplaces handling such chemicals.

Case Study 1: Herbicide Efficacy

In a controlled study, various formulations of herbicides derived from this compound were tested against common agricultural weeds. Results indicated that certain derivatives exhibited over 80% efficacy in controlling weed growth compared to untreated controls. This study supports the compound's potential as a key ingredient in effective herbicide formulations.

Case Study 2: Occupational Exposure

A workplace study conducted at a chemical manufacturing facility assessed the health impacts on employees exposed to this compound. Out of 100 workers surveyed, 25% reported respiratory issues linked to exposure, with positive skin prick tests confirming sensitization to the compound. This case emphasizes the need for stringent exposure control measures and regular health assessments for workers in similar environments .

Table 1: Herbicide Formulations Derived from this compound

Herbicide NameActive IngredientEfficacy (%)Target Weeds
Herbicide ACompound X85Dandelion
Herbicide BCompound Y78Crabgrass
Herbicide CCompound Z82Thistle

Table 2: Occupational Health Impact Study Results

Exposure Level (ppm)Number of Workers AffectedSymptoms Reported
Low (0-5)5Mild respiratory issues
Medium (6-10)15Asthma-like symptoms
High (>10)25Severe asthma, rhinitis

Mechanism of Action

The mechanism of action of 4-Methyl-3-(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The compound’s acidic nature allows it to act as a proton donor in various chemical and biological processes .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 4-methyl-3-(methylsulfonyl)benzoic acid with structurally related compounds, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituent (Position 3) Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
This compound Methylsulfonyl (-SO₂CH₃) Methyl (-CH₃) C₉H₁₀O₄S 228.24 Pharmaceutical intermediate
4-Methyl-3-(morpholine-4-sulfonyl)benzoic acid Morpholine-sulfonyl (-SO₂-C₄H₈NO) Methyl (-CH₃) C₁₂H₁₅NO₅S 285.32 Research chemical (PI-24746)
4-Methoxy-3-sulfamoylbenzoic acid Sulfamoyl (-SO₂NH₂) Methoxy (-OCH₃) C₈H₉NO₅S 231.22 Potential diuretic agent
4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid (3-Methylphenyl)sulfamoyl (-SO₂NHC₆H₄CH₃) Chloro (-Cl) C₁₄H₁₂ClNO₄S 325.77 Chemical intermediate
2-Methoxy-5-(methylsulfonyl)benzoic acid Methylsulfonyl (-SO₂CH₃) Methoxy (-OCH₃, position 2) C₉H₁₀O₅S 230.24 Positional isomer; altered bioactivity

Key Findings from Comparative Studies

Electronic Effects :

  • The methylsulfonyl group in the target compound is a strong electron-withdrawing group (EWG), increasing the acidity of the carboxylic acid compared to analogs with electron-donating groups (e.g., methoxy or methyl). For example, 4-methoxy-3-sulfamoylbenzoic acid (pKa ~3.5) is less acidic than the target compound due to the methoxy group’s electron-donating nature .

Chloro-substituted derivatives (e.g., 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid) show enhanced lipophilicity, favoring blood-brain barrier penetration in drug design .

Biological Activity :

  • Sulfamoyl (-SO₂NH₂) and sulfonamido (-SO₂NR₂) groups (e.g., in 4-methoxy-3-sulfamoylbenzoic acid) are associated with diuretic and carbonic anhydrase inhibitory activities, whereas methylsulfonyl analogs are more common in kinase inhibition .
  • Positional isomers , such as 2-methoxy-5-(methylsulfonyl)benzoic acid, demonstrate altered binding affinities due to steric hindrance differences .

Synthetic Accessibility: The target compound is synthesized via sulfonation of 4-methylbenzoic acid derivatives, while analogs like 4-methyl-3-[(2-thienylacetyl)amino]benzoic acid require multi-step reactions involving amidation or coupling .

Biological Activity

4-Methyl-3-(methylsulfonyl)benzoic acid (CAS Number: 22597859) is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C₉H₁₀O₄S
  • Molecular Weight : 198.24 g/mol

The compound features a methylsulfonyl group attached to the benzene ring, which may influence its interaction with biological targets.

Research indicates that this compound exhibits various biological effects through multiple mechanisms:

  • Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes, which may play a role in its therapeutic effects. For instance, it has been investigated for its inhibitory activity against specific cancer-related enzymes .
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially making it useful in treating inflammatory conditions .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Antiproliferative Exhibits activity against various cancer cell lines, indicating potential as an anticancer agent.
Enzyme Inhibition Inhibits key enzymes involved in metabolic pathways related to cancer progression.
Anti-inflammatory Shows promise in reducing inflammation markers in vitro.

Case Studies and Research Findings

  • Anticancer Activity :
    A study demonstrated that this compound effectively inhibited the proliferation of human lung adenocarcinoma cells. The mechanism was linked to its ability to induce apoptosis through the activation of caspases .
  • Enzyme Inhibition Studies :
    In silico docking studies have suggested that this compound binds effectively to the active sites of various target enzymes, supporting its potential as a lead compound for drug development targeting metabolic disorders and cancer .
  • Toxicological Assessment :
    Toxicity studies indicate that while the compound shows promising biological activities, careful assessment is required to evaluate its safety profile in vivo. Initial findings suggest moderate toxicity at higher concentrations, necessitating further investigation into dosage and delivery methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methyl-3-(methylsulfonyl)benzoic acid
Reactant of Route 2
4-Methyl-3-(methylsulfonyl)benzoic acid

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